molecular formula C20H16N2OS B3482552 N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide

Cat. No.: B3482552
M. Wt: 332.4 g/mol
InChI Key: CFHXXCRMMPDTPB-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide is an organic compound that belongs to the class of thienyl-substituted benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl ring is synthesized through a series of reactions starting from thiophene. This may involve halogenation, nitration, or other functional group modifications.

    Coupling with Benzamide: The thienyl intermediate is then coupled with 3-methylbenzamide using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-scale synthesis of intermediates: Using continuous flow reactors to ensure consistent quality and yield.

    Optimization of reaction conditions: Employing high-throughput screening to identify the most efficient catalysts and solvents.

    Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to achieve high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the cyano group can yield primary amines, which can further react to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted benzamides and thienyl derivatives.

Scientific Research Applications

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide depends on its specific application:

    Biological Activity: The compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups like the cyano and thienyl rings allows the compound to participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

  • N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-2-methylbenzamide
  • N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-4-methylbenzamide
  • N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-6-methylbenzamide

Comparison:

  • Structural Differences: The position of the methyl group on the benzamide ring can significantly influence the compound’s reactivity and biological activity.
  • Chemical Properties: Variations in the substitution pattern can affect the compound’s solubility, stability, and overall chemical behavior.
  • Biological Activity: Different substitution patterns may lead to variations in the compound’s interaction with biological targets, resulting in different pharmacological profiles.

N-(3-cyano-5-methyl-4-phenyl-2-thienyl)-3-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4-phenylthiophen-2-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2OS/c1-13-7-6-10-16(11-13)19(23)22-20-17(12-21)18(14(2)24-20)15-8-4-3-5-9-15/h3-11H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHXXCRMMPDTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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